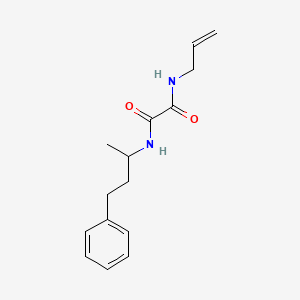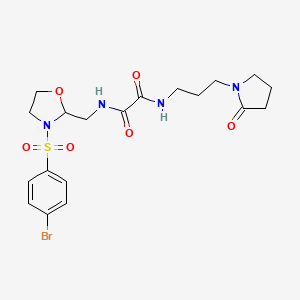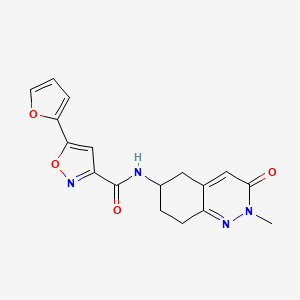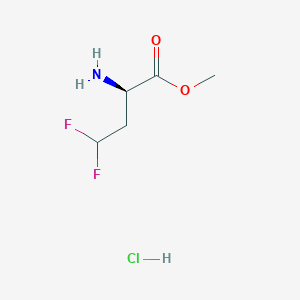![molecular formula C14H26N2O B2404138 N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide CAS No. 2138516-74-0](/img/structure/B2404138.png)
N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide is a nitrogen-containing heterocyclic compound. This compound features a unique bicyclic structure, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with such structures have garnered significant interest in the fields of drug discovery and synthetic organic chemistry due to their bioactive properties and synthetic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide typically involves the construction of the 6-azabicyclo[3.2.1]octane scaffold. One common method is the Beckmann rearrangement of norcamphor-derived oximes, which involves treating the oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH to yield the desired bicyclic structure . Another approach involves the enantioselective construction of the scaffold using acyclic starting materials that contain the required stereochemical information .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow chemistry techniques to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction conditions, leading to more efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions: N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide has a wide range of scientific research applications. In chemistry, it serves as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, its unique structure and bioactive properties make it a valuable scaffold for drug discovery, particularly in the development of pharmaceuticals targeting neurological disorders .
Mecanismo De Acción
The mechanism of action of N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways .
Comparación Con Compuestos Similares
N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide can be compared to other similar compounds, such as tropane alkaloids, which also feature a bicyclic nitrogen-containing structure. Tropane alkaloids, like cocaine and atropine, exhibit a wide range of biological activities and have been extensively studied for their pharmacological properties . The uniqueness of this compound lies in its specific structural modifications, which may confer distinct bioactive properties and synthetic potential .
Propiedades
IUPAC Name |
N-(6-azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-9(14(2,3)4)13(17)16-12-6-10-5-11(7-12)15-8-10/h9-12,15H,5-8H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSTXCALRLJKAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC2CC(C1)NC2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2404059.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2404060.png)

![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2404065.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2404067.png)


![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)
![(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide](/img/structure/B2404074.png)
![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2404077.png)

